molecular formula C9H11BClFO3 B6304605 5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid CAS No. 2121511-67-7

5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid

Cat. No.: B6304605
CAS No.: 2121511-67-7
M. Wt: 232.44 g/mol
InChI Key: XNFYHVCPFJIFRD-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid (Molecular Formula: C9H11BClFO3, Molecular Weight: 232.44) is a functionalized arylboronic acid of significant interest in medicinal chemistry and drug discovery. This compound is part of a class of boron-containing chemicals that have demonstrated promising biological activities in scientific research. Boron-containing compounds like this one are investigated for their potential antitumour effects; research on analogous phenylboronic acids has shown dose-dependent cytotoxic activity against various cancer cell lines, including mouse mammary adenocarcinoma and squamous cell carcinoma, with in vivo studies indicating slowed tumour growth following administration . Furthermore, structurally related boronic acids exhibit potent antifungal properties, with studies showing that phenylboronic acid can completely inhibit the mycelial growth of phytopathogenic fungi like Alternaria alternata at low concentrations, suggesting potential agricultural or clinical applications . The unique properties of boronic acids arise from the vacant p-orbital on the boron atom, making it a strong Lewis acid that can form reversible covalent bonds with nucleophiles, such as hydroxyl groups in biological molecules, under physiological conditions . This reagent is primarily used as a key synthetic intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, a widely employed method for forming carbon-carbon bonds in the synthesis of complex molecules, including potential pharmaceuticals and materials . The specific substitution pattern on the phenyl ring—chloro, fluoro, and isopropoxy groups—can be tailored to fine-tune the compound's electronic properties, lipophilicity, and binding affinity in research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(5-chloro-2-fluoro-4-propan-2-yloxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClFO3/c1-5(2)15-9-4-8(12)6(10(13)14)3-7(9)11/h3-5,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFYHVCPFJIFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OC(C)C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182861
Record name Boronic acid, B-[5-chloro-2-fluoro-4-(1-methylethoxy)phenyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121511-67-7
Record name Boronic acid, B-[5-chloro-2-fluoro-4-(1-methylethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[5-chloro-2-fluoro-4-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 5-chloro-2-fluoro-4-isopropoxybromobenzene, which reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Key components include:

  • Catalyst : Pd(dppf)Cl₂ (1–2 mol%)

  • Base : Potassium acetate (3 equiv)

  • Solvent : Dimethylformamide (DMF) or 1,4-dioxane

  • Temperature : 80–100°C under inert atmosphere.

The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by boron reagent transmetallation and reductive elimination to yield the boronic acid pinacol ester. Subsequent acidic hydrolysis (HCl/H₂O) affords the target boronic acid.

Table 1: Optimized Miyaura Borylation Conditions

ParameterValue/RangeImpact on Yield
Catalyst Loading1.5 mol% Pd(dppf)Cl₂Maximizes turnover
B₂pin₂ Equivalents1.2Prevents di-borylation
Reaction Time12–16 hoursCompletes transmetallation
Hydrolysis pH2–3 (HCl)Ensures ester cleavage
Reported Yield*68–72%

Multi-Step Synthesis from Substituted Phenol Derivatives

Alternative routes construct the aromatic core before introducing the boronic acid group. A representative pathway involves:

Chloro-Fluoro-isopropoxybenzene Intermediate

  • Isopropoxy Introduction : 2-Fluoro-4-nitrophenol undergoes alkylation with isopropyl bromide under basic conditions (K₂CO₃, DMF, 60°C).

  • Nitration : Controlled nitration at position 5 using HNO₃/H₂SO₄ (0–5°C, 4 hours) achieves 89% regioselectivity.

  • Reduction and Diazotization : Nitro group reduction (H₂/Pd-C) to amine, followed by diazotization (NaNO₂/HCl) and Sandmeyer reaction introduces bromide at position 1.

Table 2: Key Intermediate Synthesis Data

StepConditionsYieldSource
Isopropoxy AlkylationK₂CO₃, DMF, 60°C85%
NitrationHNO₃/H₂SO₄, 0–5°C89%
Sandmeyer BrominationCuBr, HBr, 70°C78%

Boronic Acid Installation

The bromide intermediate undergoes Miyaura borylation as described in Section 1, culminating in a total synthesis yield of 52–58% over four steps.

Industrial-Scale Production Considerations

For bulk manufacturing, process intensification and waste reduction are prioritized:

Continuous Flow Reactor Design

  • Microreactor Setup : Pd-coated channels (0.5 mm diameter) enable rapid heat transfer and reduced catalyst loading (0.8 mol%).

  • In-Line Quenching : Immediate acid hydrolysis post-borylation minimizes boronic ester degradation.

  • Solvent Recycling : DMF recovery via distillation achieves 92% reuse efficiency.

ParameterBatch ProcessFlow Process
PMI (Process Mass Intensity)3419
Catalyst Waste12%4%
Energy Consumption18 kWh/kg9 kWh/kg

Data adapted from patent literature on analogous boronic acid syntheses.

Comparative Analysis of Methods

Efficiency and Scalability

  • Miyaura Borylation : Preferred for laboratory-scale synthesis due to simplicity (1–2 steps), though halogenated precursor availability limits scalability.

  • Multi-Step Synthesis : Higher total yields (52–58%) and better regiocontrol suit industrial applications but require intricate purification.

Cost Considerations

ComponentCost Contribution (Batch)Cost Contribution (Flow)
Pd Catalyst41%28%
Solvent Recovery22%9%
Halogenated Precursor29%35%

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

Primary Reaction :
This compound participates in Suzuki-Miyaura coupling , forming biaryl or alkenyl products via palladium-catalyzed cross-coupling with aryl/vinyl halides.

Mechanism :

  • Oxidative Addition : Pd(0) inserts into the C–X bond of the aryl halide.

  • Transmetalation : The boronic acid transfers its aryl group to Pd(II).

  • Reductive Elimination : Pd(II) releases the coupled product, regenerating Pd(0).

Key Reagents and Conditions :

Reagent/ConditionExampleRole
Palladium CatalystPd(PPh₃)₄, Pd(dppf)Cl₂Facilitates bond formation
BaseK₂CO₃, NaOHNeutralizes HX byproduct
SolventDMF, THF, TolueneOptimizes reaction kinetics
Temperature80–120°CAccelerates reaction rate

Major Products :

  • Biaryl derivatives (e.g., pharmaceuticals, agrochemicals).

Protodeboronation

Reaction :
Under acidic or oxidative conditions, the boronic acid group is replaced by a proton.

Conditions :

  • Catalysts: Cu, Ni complexes.

  • Solvents: Methanol, AcOH.

  • Applications: Simplifies synthesis by removing boron moieties post-coupling.

Regiochemical and Steric Effects

The substituents’ electronic and steric profiles dictate reaction outcomes:

SubstituentPositionElectronic EffectSteric ImpactRegiochemical Influence
ClC5Electron-withdrawing (-I)ModerateActivates para/ortho positions
FC2Strong -I, weak +MMinimalDirects coupling to C4/C6
O-iPrC4Electron-donating (+M)BulkyHinders coupling at adjacent sites

Key Observations :

  • The isopropoxy group at C4 sterically hinders coupling at C3/C5, favoring distal positions.

  • Fluorine at C2 enhances electrophilicity, accelerating transmetalation.

Agrochemical Development

  • Application : Synthesis of herbicidal agents via coupling with chloropyrimidines.

Stability and Handling

  • Storage : Inert atmosphere, 2–8°C .

  • Decomposition Risks : Hydrolyzes in humid conditions; avoid protic solvents during storage .

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then reacts with an aryl or vinyl halide to form a new carbon-carbon bond through reductive elimination .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Substituted Phenylboronic Acids with Halogen and Alkoxy Groups

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid Cl (C5), F (C2), OiPr (C4) Not reported 2121511-67-7 Reference compound with balanced steric/electronic effects.
2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid 2F, 3F, OHex (C4) Not reported Not provided Longer hexyloxy chain increases lipophilicity but reduces coupling efficiency due to steric hindrance .
3,4,5-Trimethoxyphenylboronic acid 3OCH₃, 4OCH₃, 5OCH₃ 212.04 148332-18-3 Electron-rich methoxy groups lower electrophilicity, limiting use in electron-deficient aryl couplings .

Chloro-Fluoro Phenylboronic Acid Isomers

highlights analogs with similarity scores based on structural overlap:

Compound Name Substituents Similarity Score CAS Number Key Properties
(5-Chloro-2,4-difluorophenyl)boronic acid Cl (C5), F (C2, C4) 0.93 911645-24-4 Higher halogen density increases reactivity but lacks steric modulation from isopropoxy .
4-Chloro-2-fluorobenzeneboronic acid Cl (C4), F (C2) 0.87 160591-91-3 Simpler structure with fewer substituents reduces steric complexity but limits selectivity .

Trifluoromethyl-Substituted Analog

This substitution:

  • Enhances electron-withdrawing effects , accelerating coupling with electron-rich partners.
  • Increases thermal and metabolic stability , making it valuable in fluorinated drug candidates .

Key Research Findings

  • Reactivity in Cross-Coupling: The isopropoxy group in the target compound improves regioselectivity compared to analogs like 3-Cyano-4-fluorophenylboronic acid (), where cyano groups may deactivate the boronic acid .
  • Solubility and Handling : Compared to Indole-3-boronic acid (heterocyclic analog), the target compound’s aliphatic isopropoxy group enhances solubility in organic solvents but requires stringent moisture control due to boronic acid instability .
  • Toxicity Profile : Unlike 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid (classified as Harmful/Irritant), the target compound’s safety data remain less documented, necessitating precautionary handling .

Biological Activity

5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid is a compound belonging to the class of arylboronic acids, which are known for their diverse biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₉H₁₁BClF O₃
  • Key Functional Groups :
    • Chloro (Cl) at the 5th position
    • Fluoro (F) at the 2nd position
    • Isopropoxy (OCH(CH₃)₂) at the 4th position
    • Boronic Acid Group (B(OH)₂) directly attached to the phenyl ring

This unique arrangement of substituents contributes to its reactivity and biological interactions.

Mechanism of Biological Activity

This compound exhibits biological activity primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is significant for various applications, including:

  • Targeted Drug Delivery : The compound can be utilized in drug delivery systems that exploit its binding capabilities.
  • Enzyme Inhibition : It may act as an inhibitor in enzyme catalysis due to its interactions with biological macromolecules.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the boronic acid group from appropriate precursors. The methods may vary based on the availability of starting materials and desired purity levels.

In Vitro Studies

Research has demonstrated that compounds similar to this compound exhibit potent inhibition against various cancer cell lines. For instance, studies have shown that boronic acids can effectively inhibit cell proliferation in leukemia cells (L1210), with IC₅₀ values often in the nanomolar range .

CompoundCell LineIC₅₀ (nM)Mechanism
This compoundL1210 Mouse Leukemia<100Inhibits cell proliferation
Other Boronic AcidsVarious<500Enzyme inhibition

Case Studies

  • Cell Proliferation Inhibition : A study evaluated a series of boronic acids against L1210 mouse leukemia cells, revealing significant growth inhibition attributed to their ability to interfere with key cellular pathways .
  • Reversible Binding Studies : Interaction studies indicated that this compound could bind reversibly with diols, suggesting potential applications in designing selective inhibitors for therapeutic targets.

Comparison with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaUnique Features
5-Chloro-2-fluoro-3-isopropoxyphenylboronic acidC₉H₁₁BClFO₃Different position of isopropoxy group
4-Chloro-2-fluoro-5-methoxyphenylboronic acidC₉H₁₁BClFO₃Contains methoxy instead of isopropoxy
4-Bromo-2-fluoro-5-isopropoxyphenylboronic acidC₉H₁₁BBrFO₃Bromine substitution instead of chlorine

The specific arrangement of substituents in this compound significantly influences its reactivity and biological activity compared to similar compounds.

Q & A

Q. What are the common synthetic routes for 5-chloro-2-fluoro-4-isopropoxyphenylboronic acid, and how do reaction conditions influence yield?

The synthesis typically involves Suzuki-Miyaura coupling precursors or direct boronation of halogenated intermediates. Key steps include:

  • Halogenated intermediate preparation : Chloro-fluoro-isopropoxybenzene derivatives are synthesized via nucleophilic aromatic substitution (e.g., using isopropanol under basic conditions) .
  • Boronation : Lithiation followed by treatment with trialkyl borates (e.g., B(OMe)₃) at low temperatures (-78°C) yields the boronic acid .
  • Optimization : Solvent choice (THF vs. DMF) and catalyst systems (Pd(PPh₃)₄ vs. PdCl₂(dppf)) significantly affect yields. For example, PdCl₂(dppf) in THF improves coupling efficiency by 15–20% compared to DMF .
Synthetic Route Key ConditionsYield Range
Direct boronation-78°C, B(OMe)₃60–75%
Suzuki couplingPdCl₂(dppf), THF70–85%

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological approaches include:

  • HPLC-MS : To assess purity (>97% by area normalization) and detect trace byproducts (e.g., deboronation products) .
  • NMR Spectroscopy : ¹⁹F NMR (δ ≈ -110 ppm for fluorine) and ¹¹B NMR (δ ≈ 30 ppm for boronic acid) confirm substituent positions .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for distinguishing ortho/para substitution patterns .

Q. What are the solubility and stability considerations for this boronic acid in aqueous/organic mixtures?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly in water. Aqueous solubility improves at pH 8–9 due to boronate anion formation .
  • Stability : Degrades under acidic conditions (pH < 4) via protodeboronation. Storage at -20°C in anhydrous THF extends shelf life beyond 6 months .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxy group influence cross-coupling reactivity?

The isopropoxy group at the 4-position:

  • Steric hindrance : Reduces coupling efficiency with bulky aryl halides (e.g., 2,6-dimethylbromobenzene) by 30–40% compared to methoxy analogs .
  • Electronic effects : The electron-donating isopropoxy group activates the phenyl ring, enhancing oxidative addition with Pd catalysts. Rate constants (k) for coupling with 4-bromotoluene are 2.5× higher than non-substituted analogs .

Q. What strategies mitigate protodeboronation during Suzuki-Miyaura reactions with this substrate?

  • Base selection : Mild bases (e.g., K₂CO₃) reduce side reactions compared to strong bases (NaOH) .
  • Protecting groups : Masking the boronic acid as a trifluoroborate salt improves stability under acidic conditions, increasing yields by 25% .
  • Low-temperature protocols : Reactions at 50°C (vs. 80°C) decrease protodeboronation by 50% .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions involving this compound?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. For example, the 5-chloro substituent directs electrophiles to the 3-position due to its meta-directing nature .
  • Molecular docking : Simulates interactions with Pd catalysts to optimize ligand design for targeted coupling .

Data Contradiction Analysis

Q. Discrepancies in reported catalytic efficiency for Pd-based systems: How to resolve them?

Conflicting data on Pd(PPh₃)₄ vs. PdCl₂(dppf) efficacy arise from:

  • Substrate specificity : PdCl₂(dppf) outperforms Pd(PPh₃)₄ for electron-deficient aryl halides (e.g., 4-nitrochlorobenzene) but underperforms with electron-rich substrates .
  • Solvent interactions : DMF stabilizes Pd(PPh₃)₄ but deactivates PdCl₂(dppf) through ligand displacement .

Q. Why do some studies report conflicting solubility data in aqueous buffers?

Variations in pH measurement accuracy and ionic strength (e.g., NaHCO₃ vs. phosphate buffers) alter boronate equilibrium. Standardized buffers (pH 8.5, 0.1 M NaCl) resolve discrepancies .

Methodological Recommendations

  • Reaction monitoring : Use in-situ ¹⁹F NMR to track boronic acid consumption in real time .
  • Purification : Silica gel chromatography with 5% MeOH/CH₂Cl₂ removes residual isopropanol and boronates .

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